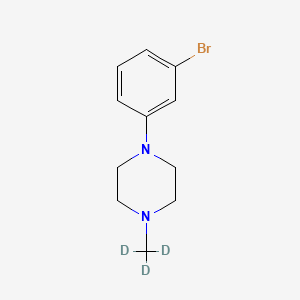
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a synthetic organic compound that belongs to the class of benzazocines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate typically involves multiple steps:
Alkylation: The 1-position of the benzazocine ring is alkylated with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Esterification: The carboxylic acid group at the 5th position is esterified using methanol and a catalytic amount of sulfuric acid or another strong acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and alkylation steps, and the use of automated systems for esterification to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,2,3,4-tetrahydrobenzazocine ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding de-brominated compound.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated benzazocine derivatives.
Substitution: Various substituted benzazocine derivatives depending on the nucleophile used.
科学研究应用
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to opioid receptors, modulating pain perception and providing analgesic effects.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.
相似化合物的比较
Similar Compounds
- Methyl 8-chloro-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Methyl 8-fluoro-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Methyl 8-iodo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Uniqueness
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is unique due to the presence of the bromine atom at the 8th position, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with biological targets.
属性
IUPAC Name |
methyl (5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-12(2)11-19-8-4-5-13(17(20)21-3)9-14-10-15(18)6-7-16(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNKRZDWIOUWKN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8131640.png)
![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol](/img/structure/B8131650.png)

![6-Methyl-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B8131659.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B8131663.png)
![5'-(Methylthio)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8131669.png)



